

# 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

Cat. No.: B133293

[Get Quote](#)

An In-depth Technical Guide to **3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde**

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for **3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde**, a key intermediate in the synthesis of pharmaceutical compounds such as Roflumilast<sup>[1][2]</sup>. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Properties

**3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde** is a substituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with an aldehyde group, a cyclopropylmethoxy group, and a difluoromethoxy group.

## General and Computed Properties

The following tables summarize the key identifiers and computed chemical properties for this compound.

Identifier	Value	Reference
Chemical Name	3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde	[3][4]
CAS Number	151103-09-2	[3][4][5][6]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> F <sub>2</sub> O <sub>3</sub>	[3][4][7]
Molecular Weight	242.22 g/mol	[3][4][6][7][8][9]
Physical Form	Viscous pale yellow liquid	[3]
Purity	Commercially available in grades up to 99.9%	[3]

Computed Property	Value	Reference
Exact Mass	242.07545056 u	[4][9]
InChIKey	AHVVCELVGCPYGI-UHFFFAOYSA-N	[4][7]
SMILES	<chem>C1CC1COc2cc(ccc2OC(F)F)C=O</chem>	[7]
Topological Polar Surface Area	35.5 Å <sup>2</sup>	[9]
Rotatable Bond Count	6	[9]
Stereochemistry	Achiral	[7]

## Spectroscopic Data

While specific spectral data is not publicly available in detail, various analytical techniques are used to confirm the structure and purity of the compound. These include <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR Spectroscopy, and Mass Spectrometry[8]. Researchers should perform their own analytical characterization to verify the identity and purity of the material.

## Synthesis Protocols

This compound can be synthesized through several routes. The most common methods start from substituted hydroxybenzaldehydes.

## Method 1: Williamson Ether Synthesis

This protocol involves the reaction of 4-(difluoromethoxy)-3-hydroxybenzaldehyde with bromomethylcyclopropane[3].

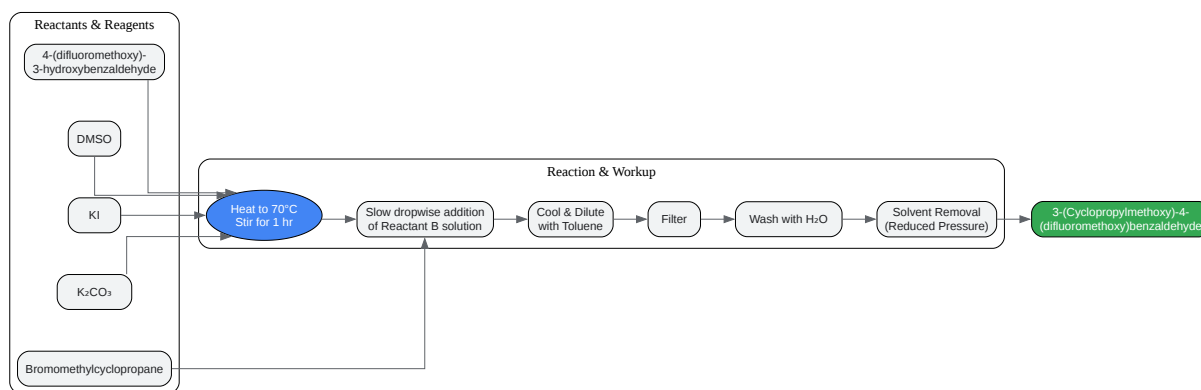
Materials:

- 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (55 g)
- Potassium carbonate ( $K_2CO_3$ , 42.42 g)
- Potassium iodide (KI, 4.86 g)
- Bromomethylcyclopropane (42.65 g)
- Dimethyl sulfoxide (DMSO, 330 mL total)
- Toluene (375 mL)
- Deionized water

Procedure:

- To a suitable reactor, add 4-(difluoromethoxy)-3-hydroxybenzaldehyde (55 g),  $K_2CO_3$  (42.42 g), KI (4.86 g), and 220 mL of DMSO.
- Heat the mixture to 70 °C with stirring for 1 hour.
- In a separate vessel, prepare a solution of bromomethylcyclopropane (42.65 g) in 110 mL of DMSO.
- Slowly add the bromomethylcyclopropane solution dropwise to the heated reaction mixture over a period of 1 hour.
- Upon completion of the reaction, cool the mixture to room temperature.

- Dilute the reaction mixture with toluene (375 mL) and filter to remove inorganic salts.
- Cool the filtrate to 0-5 °C and wash with deionized water (375 mL). Separate the organic and aqueous phases.
- Wash the organic phase twice more with deionized water (55 mL each).
- Remove the solvent (toluene) from the organic phase by distillation under reduced pressure.
- The final product is obtained as a viscous pale yellow liquid (70 g, 99% yield)[3].



[Click to download full resolution via product page](#)

Diagram 1: Synthesis workflow via Williamson ether synthesis.

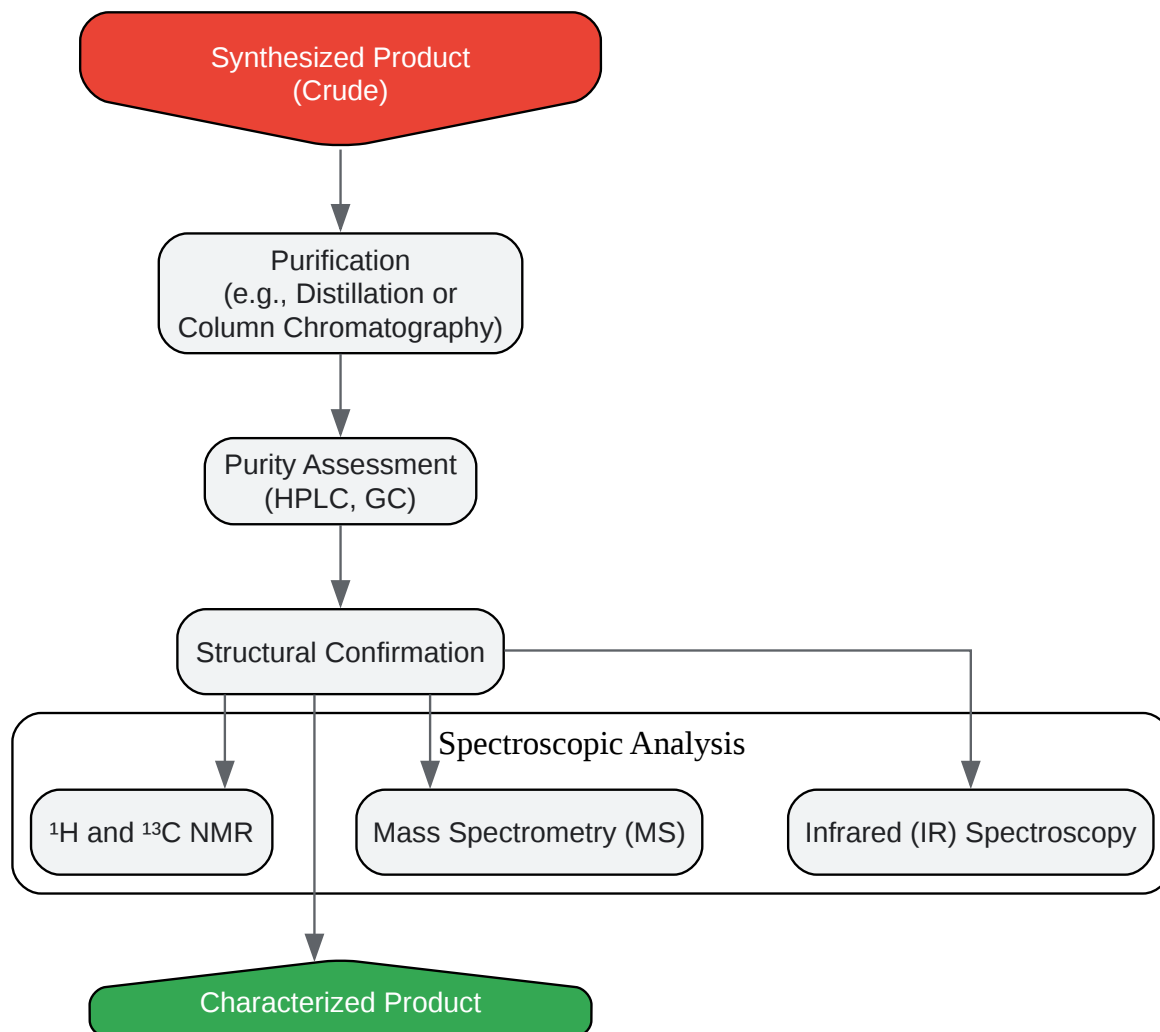
## Method 2: Two-Step Synthesis from Halogenated Precursors

A patented method describes a pathway starting from a 3-halogeno-4-hydroxybenzaldehyde[1].

- Step 1: 3-halogeno-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the presence of a base to form 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde.
- Step 2: This intermediate is then reacted with a chlorodifluoroacetic acid derivative (such as sodium chlorodifluoroacetate) in the presence of a base to yield the final product, **3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde**[1]. This product can be further oxidized to form the corresponding benzoic acid, another key intermediate for Roflumilast[1].

## Analytical Workflow

To ensure the quality and confirm the identity of the synthesized compound, a standard analytical workflow should be followed.



[Click to download full resolution via product page](#)

Diagram 2: General analytical workflow for product characterization.

## Safety Information

There is conflicting safety information available from different suppliers.

- One source classifies the compound with GHS pictogram "Warning" and the hazard statement H302: Harmful if swallowed[9].

- Another source classifies it as "Danger" with hazard statements H310 (Fatal in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation)[10].

Given this discrepancy, users should handle this compound with extreme caution. It is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

## Applications in Research and Development

The primary application of **3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde** is as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its most notable role is as a key intermediate in the multi-step synthesis of Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD)[1][2]. The aldehyde functional group allows for further chemical transformations, such as oxidation to a carboxylic acid or reductive amination, to build more complex molecular architectures.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 2. cphi-online.com [cphi-online.com]
- 3. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE | 151103-09-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde - Amerigo Scientific [amerigoscientific.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 4-(DIFLUOROMETHOXY)-3-(CYCLOPROPYLMETHOXY)-BENZALDEHYDE(151103-09-2) 1H NMR spectrum [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 3-(Cyclopropyloxy)-4-(difluoromethoxy)benzaldehyde AldrichCPR 362718-98-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133293#3-cyclopropylmethoxy-4-difluoromethoxy-benzaldehyde-chemical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)